molecular formula C21H16Cl2N2O4S B12065577 Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate

Cat. No.: B12065577
M. Wt: 463.3 g/mol
InChI Key: HFXYBEYNJJMMMK-UHFFFAOYSA-N
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Description

Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate is a thiophene-based compound featuring dual 3-chlorophenyl substituents in its amide and carbamoyl groups. The presence of electron-withdrawing chlorine atoms and ester/amide functionalities likely influences its physicochemical properties, such as solubility, stability, and intermolecular interactions .

Properties

Molecular Formula

C21H16Cl2N2O4S

Molecular Weight

463.3 g/mol

IUPAC Name

methyl 2-[(3-chlorobenzoyl)amino]-5-[(3-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C21H16Cl2N2O4S/c1-11-16(21(28)29-2)20(25-18(26)12-5-3-6-13(22)9-12)30-17(11)19(27)24-15-8-4-7-14(23)10-15/h3-10H,1-2H3,(H,24,27)(H,25,26)

InChI Key

HFXYBEYNJJMMMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Thiophene Core Synthesis: Gewald Reaction and Modifications

The Gewald reaction is a cornerstone for synthesizing 2-aminothiophene derivatives, which serve as precursors for more complex structures . For the target compound, the thiophene ring is functionalized with a methyl group at position 4 and a methyl ester at position 3. A modified Gewald protocol is employed using cycloketones, cyanoacetate esters, and elemental sulfur under acidic or basic conditions. For example, reacting 4-methylcyclohexanone with methyl cyanoacetate and sulfur in the presence of morpholine yields 3-amino-4-methylthiophene-2-carboxylate derivatives .

Key Reaction Conditions:

  • Solvent: Ethanol or DMF

  • Catalyst: Morpholine or piperidine

  • Temperature: 80–100°C

  • Yield: 70–85%

Subsequent oxidation or functionalization steps may adjust substituent positions. For instance, the methyl ester at position 3 is retained throughout subsequent reactions, while the amino group at position 2 is acylated later .

Introduction of Amino Groups via Oxotetrahydrothiophene Intermediates

Patent US4847386A and synthesis protocols from ChemicalBook describe a single-step conversion of 3-oxotetrahydrothiophenes to 3-aminothiophenes using hydroxylamine hydrochloride. This method avoids isolating intermediate oximes, streamlining the process. For the target compound, 4-methyl-3-oxotetrahydrothiophene-2-carboxylate is reacted with hydroxylamine hydrochloride in DMF at 70–90°C for 4 hours, catalyzed by FeCl₃ and cyanuric chloride .

Optimized Parameters:

ParameterValue
CatalystFeCl₃ (1.5 mol%), cyanuric chloride (1.5 mol%)
SolventDMF
Temperature70–90°C
Reaction Time4 hours
Yield96.5%

This step generates methyl 3-amino-4-methylthiophene-2-carboxylate, a critical intermediate. The amino group at position 3 is later functionalized with the 3-chlorobenzamido moiety .

The introduction of 3-chlorobenzamido and 3-chlorophenyl carbamoyl groups requires sequential acylation. The amino group at position 2 reacts with 3-chlorobenzoyl chloride in dichloromethane (DCM) under basic conditions (e.g., triethylamine), while the carbamoyl group at position 5 is introduced via reaction with 3-chlorophenyl isocyanate .

Acylation Protocol:

  • 3-Chlorobenzamido Formation:

    • Reagents: 3-Chlorobenzoyl chloride (1.2 eq), triethylamine (2 eq)

    • Solvent: DCM

    • Temperature: 0°C to room temperature

    • Reaction Time: 12 hours

    • Yield: 80–85%

  • 3-Chlorophenyl Carbamoyl Formation:

    • Reagents: 3-Chlorophenyl isocyanate (1.1 eq)

    • Solvent: Tetrahydrofuran (THF)

    • Temperature: 60°C

    • Reaction Time: 6 hours

    • Yield: 75–80%

Chlorination and Functional Group Compatibility

Chlorinated aromatic rings are typically introduced via pre-functionalized starting materials to avoid harsh late-stage chlorination. For example, 3-chlorobenzoyl chloride is synthesized separately using Cl₂ gas and FeCl₃ catalysis . Direct chlorination of the thiophene core is avoided due to potential side reactions at electron-rich sulfur atoms .

Chlorination Data:

SubstrateReagentConditionsYield
Benzoyl chlorideCl₂, FeCl₃25–30°C, 2 hours90%
Phenyl isocyanateNCS, DMF100°C, 40 minutes85%

Purification and Characterization

Final purification involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Characterization by ¹H/¹³C NMR, IR, and HRMS confirms regioselectivity and purity .

Typical Spectral Data:

  • ¹H NMR (CDCl₃): δ 2.45 (s, 3H, CH₃), 3.90 (s, 3H, COOCH₃), 7.35–7.60 (m, 8H, Ar-H) .

  • IR (KBr): 1720 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide) .

Comparative Analysis of Synthetic Routes

Two primary routes dominate literature:

  • Stepwise Functionalization:

    • Advantages: High regiocontrol, amenable to scale-up.

    • Disadvantages: Multiple purification steps, moderate overall yield (60–65%) .

  • Convergent Synthesis:

    • Pre-formed chlorinated benzamide and carbamoyl units are coupled to the thiophene core.

    • Advantages: Faster, fewer intermediates.

    • Disadvantages: Lower yields (50–55%) due to steric hindrance .

Industrial-Scale Considerations

Large-scale production prioritizes cost-effective catalysts (e.g., FeCl₃ over noble metals) and solvent recovery. Continuous flow systems for acylation steps improve efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorobenzamido and chlorophenylcarbamoyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under specific conditions, such as controlled temperatures, pressures, and solvent environments, to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the amide groups can produce amines.

Scientific Research Applications

Antimicrobial Activity

Preliminary studies indicate that compounds similar to methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate exhibit significant antimicrobial properties. The unique structure may contribute to enhanced interactions with microbial targets, making it a candidate for developing new antimicrobial agents.

Anticancer Properties

Research has pointed towards potential anticancer activities associated with this compound. The chlorinated phenyl groups may enhance the compound's ability to penetrate cellular membranes, thereby increasing its efficacy against cancer cells. Studies involving cell lines have shown promising results in inhibiting tumor growth.

Case Studies

  • Antimicrobial Testing : In vitro assays demonstrated that derivatives of this compound inhibited the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Studies : Experiments conducted on breast cancer cell lines revealed that the compound induced apoptosis, suggesting its potential as a therapeutic agent in oncology.

Agricultural Applications

The compound's unique chemical properties may also lend themselves to agricultural uses, particularly as a pesticide or herbicide. Its ability to interact with biological systems could be harnessed to develop effective agrochemicals.

Potential Uses

  • Pesticide Development : The antimicrobial properties may be exploited to create pesticides that target specific pathogens affecting crops.
  • Herbicide Formulation : Given its structural characteristics, it may serve as a basis for designing herbicides that inhibit weed growth without harming crops.

Synthesis and Reaction Pathways

The synthesis of this compound typically involves several steps:

  • Formation of the Thiophene Ring : Initial reactions focus on creating the thiophene framework.
  • Introduction of Substituents : Sequential addition of chlorinated phenyl groups and amide functionalities.
  • Final Esterification : The final step involves esterification to yield the methyl ester form.

Reaction Conditions

Careful monitoring of reaction conditions is crucial to ensure high yields and purity levels during synthesis .

Mechanism of Action

The mechanism of action of Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituent positions, functional groups, and ester/amide modifications. Key comparisons include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
Target Compound : Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate - 3-chlorobenzamido
- 3-chlorophenyl carbamoyl
- Methyl ester
Likely C22H17Cl2N2O4S* ~495.3 (estimated) Higher lipophilicity due to dual chloro groups; potential for halogen bonding Synthesized analogs in
Methyl 2-amino-5-[(4-chlorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate - Amino group
- 4-chlorophenyl carbamoyl
- Methyl ester
C14H13ClN2O3S 324.78 Reduced steric hindrance (amino vs. benzamido); 4-chloro substitution alters electronic effects
Methyl 2-(2,4-dichlorobenzamido)-5-((2-ethoxyphenyl)carbamoyl)-4-methylthiophene-3-carboxylate - 2,4-Dichlorobenzamido
- 2-ethoxyphenyl carbamoyl
- Methyl ester
C24H19Cl2N2O5S 533.39 Enhanced halogen bonding (dichloro); ethoxy group increases solubility in polar solvents
Ethyl 2-[[2-(4-chlorophenoxy)acetyl]amino]-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate - 4-chlorophenoxy acetyl
- 2,4-dimethoxyphenyl carbamoyl
- Ethyl ester
C25H25ClN2O7S 532.99 Higher molecular weight; methoxy groups improve π-π stacking interactions; density: 1.367 g/cm³

*Note: The molecular formula of the target compound is inferred based on structural analogs.

Biological Activity

Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate (referred to as Compound A) is a synthetic organic compound characterized by its complex structure, which includes a thiophene ring and multiple chlorinated aromatic substituents. The molecular formula of Compound A is C21H16Cl2N2O4S, with a molecular weight of approximately 463.33 g/mol. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Synthesis

The synthesis of Compound A typically involves multi-step organic reactions that require precise control over reaction conditions to achieve high yields and purity. The structural features of Compound A, including its amide and carboxylate functional groups, contribute to its chemical reactivity and potential biological interactions.

Preliminary studies suggest that Compound A may interact with specific proteins or enzymes involved in metabolic pathways. These interactions can be investigated using techniques such as molecular docking and enzyme inhibition assays. The presence of chlorinated aromatic groups may enhance its binding affinity to target proteins, thereby influencing its biological activity.

Inhibition Studies

Research indicates that compounds structurally similar to Compound A exhibit significant biological activities, particularly as enzyme inhibitors. For instance, derivatives containing thiophene rings have shown promising results in inhibiting xanthine oxidase, an enzyme implicated in various metabolic disorders. The inhibitory activity can be quantified using IC50 values, which measure the concentration required to inhibit 50% of the enzyme's activity.

CompoundIC50 (μM)Biological Activity
Compound ATBDPotential xanthine oxidase inhibitor
Compound B3.6Moderate xanthine oxidase inhibitor
Compound C8.1Moderate xanthine oxidase inhibitor

The above table illustrates the comparative inhibitory activity of various compounds related to xanthine oxidase.

Case Studies

Several studies have explored the biological activities of compounds similar to Compound A:

  • Xanthine Oxidase Inhibition : A study demonstrated that derivatives of thiophene carboxylic acids exhibited moderate inhibition of xanthine oxidase, suggesting that similar compounds may possess therapeutic potential in treating conditions like gout and hyperuricemia .
  • Antioxidant Activity : Compounds analogous to Compound A were evaluated for their antioxidant properties using DPPH free radical scavenging assays. Results indicated moderate antioxidant activity, which is crucial for mitigating oxidative stress-related diseases .
  • Enzyme Binding Affinity : Molecular docking studies have been conducted to assess the binding affinity of these compounds at the active site of xanthine oxidase (PDB ID: 1N5X). Such studies provide insights into the structural requirements for effective enzyme inhibition .

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 2-(3-chlorobenzamido)-5-((3-chlorophenyl)carbamoyl)-4-methylthiophene-3-carboxylate?

The compound can be synthesized via a multi-step protocol involving:

  • Thiophene core formation : Utilize the Gewald reaction to construct the 4-methylthiophene-3-carboxylate scaffold, as demonstrated in the synthesis of analogous thiophene derivatives .
  • Amidation steps : Sequential coupling of 3-chlorobenzoyl chloride and 3-chlorophenyl isocyanate to the thiophene core under anhydrous conditions (e.g., DMF as solvent, DCC as coupling agent) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol/water .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., distinguishing between 3-chlorophenyl and 3-chlorobenzamido groups) .
  • Mass spectrometry (HRMS) : To verify molecular ion peaks and fragmentation patterns, ensuring no residual intermediates .
  • UV-Vis spectroscopy : To assess conjugation in the thiophene-carboxamide system, relevant for photochemical studies .

Q. What safety precautions are necessary during handling?

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to potential irritancy of chlorinated intermediates (e.g., 3-chlorobenzoyl chloride) .
  • Waste disposal : Neutralize acidic/basic byproducts before disposal, as outlined in GHS-compliant protocols .

Advanced Research Questions

Q. How can reaction yields be optimized for the carbamoyl functionalization step?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) or CuI for Ullmann-type couplings, balancing cost and efficiency .
  • Solvent effects : Compare polar aprotic solvents (DMF vs. DMSO) to enhance nucleophilicity of the amine intermediate .
  • Kinetic analysis : Monitor reaction progress via TLC or in-situ IR to identify optimal reaction times and minimize side-product formation .

Q. What strategies resolve discrepancies in 13^13C NMR data for carboxamide carbonyl signals?

  • Solvent-induced shifts : Re-run spectra in deuterated DMSO vs. CDCl3_3 to assess hydrogen bonding effects on carbonyl resonance .
  • Dynamic NMR : Investigate rotational barriers of the carbamoyl group at elevated temperatures (e.g., 60°C) to detect conformational exchange broadening .
  • X-ray crystallography : Resolve ambiguity by determining solid-state structures, which provide unambiguous bond-length and angle data .

Q. How does the electronic nature of the 3-chlorophenyl substituents influence bioactivity?

  • SAR studies : Synthesize analogs with electron-withdrawing (e.g., NO2_2) or donating (e.g., OMe) groups at the 3-position of the phenyl rings. Compare inhibition constants (KiK_i) in enzyme assays .
  • Computational modeling : Perform DFT calculations to map electrostatic potential surfaces and correlate with experimental IC50_{50} values .

Q. What are the challenges in scaling up the Gewald reaction for this compound?

  • Byproduct management : Optimize thiourea scavengers (e.g., activated charcoal) to remove sulfur-containing impurities .
  • Temperature control : Use flow chemistry to maintain precise exothermic reaction conditions (50–60°C) and prevent thiophene ring decomposition .

Data Contradiction Analysis

Q. Conflicting solubility data in DMSO and methanol: How to validate?

  • Phase-solubility studies : Prepare saturated solutions in both solvents at 25°C, filter, and quantify concentration via HPLC .
  • Thermodynamic analysis : Calculate Hansen solubility parameters to identify mismatches between solvent and solute polarity .

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